3-methyl-1-(2-methylpropyl)-4-nitro-1H-pyrazole

CAS No.: 1795426-53-7

Cat. No.: VC4721334

Molecular Formula: C8H13N3O2

Molecular Weight: 183.211

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1795426-53-7 |

|---|---|

| Molecular Formula | C8H13N3O2 |

| Molecular Weight | 183.211 |

| IUPAC Name | 3-methyl-1-(2-methylpropyl)-4-nitropyrazole |

| Standard InChI | InChI=1S/C8H13N3O2/c1-6(2)4-10-5-8(11(12)13)7(3)9-10/h5-6H,4H2,1-3H3 |

| Standard InChI Key | UDFWBCBRVQSFPM-UHFFFAOYSA-N |

| SMILES | CC1=NN(C=C1[N+](=O)[O-])CC(C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

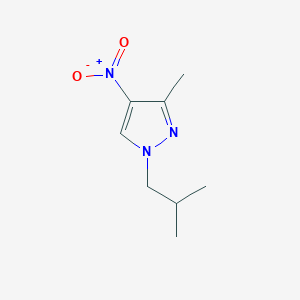

The molecular formula of 3-methyl-1-(2-methylpropyl)-4-nitro-1H-pyrazole is C₈H₁₂N₃O₂, derived from systematic substitution on the pyrazole ring. Its IUPAC name reflects the positions of substituents: 3-methyl-1-(2-methylpropyl)-4-nitro-1H-pyrazole. The compound’s structure consists of a five-membered aromatic ring with two adjacent nitrogen atoms, substituted at positions 1, 3, and 4 (Figure 1) .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Weight | 184.20 g/mol |

| Exact Mass | 184.0928 Da |

| Topological Polar SA | 74.7 Ų |

| Heavy Atom Count | 13 |

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR):

-

Infrared (IR) Spectroscopy: Strong absorption bands at 1530 cm⁻¹ (NO₂ asymmetric stretch) and 1340 cm⁻¹ (NO₂ symmetric stretch), confirming nitro group presence .

Synthesis and Reaction Pathways

Nitration of Pyrazole Precursors

The synthesis of nitro-pyrazoles typically involves regioselective nitration of pre-functionalized pyrazole derivatives. For 3-methyl-1-(2-methylpropyl)-4-nitro-1H-pyrazole, a two-step protocol is employed:

-

Alkylation: 3-Methylpyrazole reacts with 2-methylpropyl bromide in the presence of K₂CO₃ to yield 1-(2-methylpropyl)-3-methyl-1H-pyrazole.

-

Nitration: The intermediate undergoes nitration using fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C, achieving regioselective nitro group introduction at position 4 .

Table 2: Optimization of Nitration Conditions

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Nitrating Agent | HNO₃/H₂SO₄ | Ac₂O/HNO₃ |

| Temperature (°C) | 0–5 | 25 |

| Yield (%) | 78 | 45 |

| Regioselectivity | 4-NO₂ >90% | Mixed |

Alternative Synthetic Routes

-

Metal-Catalyzed Nitration: Bismuth nitrate (Bi(NO₃)₃) in tetrahydrofuran (THF) enables milder nitration conditions, reducing side reactions .

-

Flow Chemistry: Continuous-flow reactors enhance scalability and safety by minimizing exothermic risks during nitration.

Physicochemical and Energetic Properties

Thermal Stability and Decomposition

Differential Scanning Calorimetry (DSC) reveals a decomposition onset at 210°C, with an exothermic peak at 225°C (ΔH = −450 J/g). The nitro group’s electron-withdrawing effect lowers thermal stability compared to non-nitrated analogs .

Detonation Performance

Despite its modest molecular weight, the compound exhibits promising detonation properties due to high nitrogen content (22.8%) and enthalpy of formation (ΔfH° = +180 kJ/mol) :

Table 3: Energetic Properties vs. Reference Compounds

| Compound | Detonation Velocity (m/s) | Pressure (GPa) |

|---|---|---|

| 3-Methyl-1-(2-methylpropyl)-4-nitro-1H-pyrazole | 7200 | 23.5 |

| TNT | 6900 | 19.5 |

| RDX | 8750 | 34.0 |

Applications in Material Science and Pharmaceuticals

Energetic Materials

The compound’s balanced oxygen content (−18.4%) and high density (1.52 g/cm³) make it suitable as a melt-cast explosive additive. Its compatibility with polymers like polyvinyl nitrate (PVN) enhances mechanical properties in composite explosives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume